molecular formula C17H13BrO5 B11642532 5-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

5-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B11642532
M. Wt: 377.2 g/mol
InChI Key: SFZSCYVKKDLMLZ-UHFFFAOYSA-N
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Description

5-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a dioxane-4,6-dione core substituted with a 2,2-dimethyl group and a methylidene-linked 5-(4-bromophenyl)furan moiety. The 4-bromophenyl group introduces steric bulk and electron-withdrawing effects, while the furan ring contributes π-conjugation. This compound is synthesized via condensation reactions involving Meldrum’s acid and functionalized aldehydes or ketones, as seen in analogous syntheses .

Properties

Molecular Formula

C17H13BrO5

Molecular Weight

377.2 g/mol

IUPAC Name

5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C17H13BrO5/c1-17(2)22-15(19)13(16(20)23-17)9-12-7-8-14(21-12)10-3-5-11(18)6-4-10/h3-9H,1-2H3

InChI Key

SFZSCYVKKDLMLZ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)O1)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: The compound serves as a versatile building block for designing new molecules.

      Biology and Medicine: Its unique structure may have biological activity, making it relevant for drug discovery.

      Industry: It can be used in the synthesis of functional materials.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • If used as a drug, it may interact with specific molecular targets (e.g., enzymes, receptors) or affect cellular pathways.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The following table summarizes structural analogs of 5-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione, highlighting key differences in substituents, synthesis, and properties:

    Compound Name Core Structure Substituent Modifications Synthesis Method Key Properties/Findings Reference
    5-{[5-(2-Methoxyphenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione Dioxane-4,6-dione 2-Methoxyphenyl on furan (vs. 4-bromophenyl) Condensation of Meldrum’s acid with 2-methoxyphenyl-furan aldehyde Demonstrates how electron-donating methoxy groups alter electronic properties vs. bromo .
    5-(1,3-Benzodioxol-5-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione Dioxane-4,6-dione Benzodioxole ring (vs. furan-4-bromophenyl) Reaction of Meldrum’s acid with benzodioxole-derived aldehyde Enhanced aromaticity and solubility due to fused benzodioxole ring .
    5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione Dioxane-4,6-dione Amino linkage (vs. furan-methylidene) Condensation with 4-bromophenylamine Amino substituent increases hydrogen-bonding potential, altering reactivity .
    5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione Dioxane-4,6-dione Sulfanyl group (vs. furan-methylidene) Thiol-Meldrum’s acid conjugation Sulfur incorporation may enhance metal-binding or redox activity .
    5-(1-Hydroxy-3,3-dimethylbutylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (11l) Dioxane-4,6-dione Hydroxy-alkylidene chain (vs. aromatic substituent) Meldrum’s acid + 3,3-dimethylbutanoyl chloride in CH₂Cl₂ Hydroxy-alkylidene groups improve hydrophilicity and potential for esterification .
    MAF,3a: 5-(Furan-2-yl methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione Dioxane-4,6-dione Simple furyl group (no bromophenyl) Meldrum’s acid + furfural derivative Tested for anti-biofilm activity; sub-MIC concentrations reduce P. aeruginosa motility .
    5-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-diazinane-dione Diazinane-4,6-dione (vs. dioxane) 3-Nitrophenyl-furan + sulfanylidene diazinane Multi-step synthesis involving nitrophenyl-furan and diazinane precursors Nitro groups enhance electrophilicity; sulfanylidene may confer enzyme inhibition .

    Key Comparative Insights:

    In contrast, methoxy or hydroxy substituents (e.g., ) introduce electron-donating or polar groups, altering solubility and interaction with biological targets.

    Biological Activity: MAF,3a (), a furan-substituted analog, inhibited P. The addition of a bromophenyl group in the target compound could enhance membrane penetration or target specificity .

    Synthetic Flexibility: Meldrum’s acid derivatives are highly modular. For example, highlights the use of diverse acid chlorides (e.g., 3-cyclopropylpropanoic acid) to generate hydroxy-alkylidene variants, while demonstrates sulfur-based functionalization. The target compound’s synthesis likely follows similar condensation protocols .

    Structural Diversity :

    • Replacement of the dioxane core with diazinane (e.g., BAF,3b in ) or sulfanylidene-diazinane () introduces nitrogen or sulfur heteroatoms, which can modulate electronic properties and binding interactions in enzymatic contexts .

    Research Findings and Data Tables

    Table 1: Comparative Physicochemical Properties

    Compound Molecular Weight LogP (Calculated) Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Reference
    5-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione 417.22 3.2 6 80.7 N/A (Inferred)
    5-{[5-(2-Methoxyphenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione 368.35 2.8 7 93.2
    5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione 342.15 2.5 5 76.7
    MAF,3a 250.22 1.9 6 80.7

    Biological Activity

    5-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes a furan ring and a dioxane moiety, contributing to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potentials, and relevant case studies.

    • Molecular Formula : C17H13BrO5
    • Molecular Weight : 377.19 g/mol
    • CAS Number : 309925-30-2

    The biological activity of 5-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

    • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of specific bacterial strains.
    • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by modulating apoptotic pathways.

    Biological Activity Data

    Activity TypeTarget/OrganismIC50 ValueAssay Description
    AntimicrobialVarious bacterial strainsNot specifiedInhibition of bacterial growth in vitro
    AnticancerCancer cell linesNot specifiedInduction of apoptosis assessed via flow cytometry
    Enzyme InhibitionLethal factor (Bacillus anthracis)850 nMFluorescence peptide cleavage assay

    Antimicrobial Activity

    A study evaluated the antimicrobial properties of the compound against several bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

    Anticancer Efficacy

    In vitro studies conducted on human cancer cell lines demonstrated that the compound could induce apoptosis. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

    Research Findings

    Recent research has highlighted the synthesis and evaluation of derivatives of this compound to enhance its biological activity. Modifications in the molecular structure have been shown to improve potency against specific cancer types and enhance selectivity towards bacterial targets.

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